2-Methyl-5-nitrofuran

Description

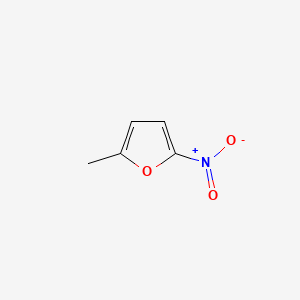

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBFYAXUVBEUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231673 | |

| Record name | Furan, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-74-5 | |

| Record name | 2-Methyl-5-nitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURAN, 2-METHYL-5-NITRO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitrofuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SNN3XQ8XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Computational Characterization of 2 Methyl 5 Nitrofuran and Its Derivatives

Advanced Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For nitrofuran derivatives, NMR provides critical information about the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum gives insights into the number of different types of protons and their neighboring atoms. For instance, the ¹H NMR spectrum of the closely related compound, 5-nitrofurfural, shows distinct signals for the aldehydic proton and the two protons on the furan (B31954) ring. researchgate.net In deuterated chloroform (B151607) (CDCl₃), the furan protons appear as doublets at approximately 7.4 ppm and 7.6 ppm, while the aldehyde proton is a singlet near 9.7 ppm. researchgate.net For 2-Methyl-5-nitrofuran, one would expect to see signals for the methyl group protons and the two furan ring protons, with chemical shifts influenced by the electron-withdrawing nitro group.

¹³C NMR: Carbon NMR provides information on the carbon skeleton of a molecule. In 2-methylpropane, for example, the symmetry of the molecule results in only two distinct signals for its four carbon atoms. docbrown.info For a derivative like methyl 5-nitro-2-furoate, ¹³C NMR data is available and shows distinct peaks for the methyl ester carbon, the carboxyl carbon, and the four carbons of the furan ring. nih.gov The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents like the nitro group, which typically shifts downfield the carbons it is attached to or is in conjugation with.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Nitrofuran Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| 5-Nitrofurfural researchgate.net | CDCl₃ | H-3 | ~7.4 | Doublet |

| 5-Nitrofurfural researchgate.net | CDCl₃ | H-4 | ~7.6 | Doublet |

| 5-Nitrofurfural researchgate.net | CDCl₃ | -CHO | ~9.7 | Singlet |

| 5-Nitrofurfural researchgate.net | DMSO-d₆ | H-3 | ~7.8 | Doublet |

| 5-Nitrofurfural researchgate.net | DMSO-d₆ | H-4 | ~8.0 | Doublet |

| 5-Nitrofurfural researchgate.net | DMSO-d₆ | -CHO | ~9.8 | Singlet |

Infrared (IR) Spectroscopy (e.g., FT-IR)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, key vibrational bands would be expected for the C-H bonds of the methyl group and the furan ring, the C=C and C-O bonds of the furan ring, and particularly the strong, characteristic absorptions of the nitro group (NO₂).

The nitro group typically displays two prominent stretching vibrations: an asymmetric stretch around 1560-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment. Studies on different polymorphic forms of 5-nitrofurazone, a related compound, demonstrate the utility of FT-IR in distinguishing between crystal forms through subtle shifts in vibrational frequencies. researchgate.net Similarly, the formation of co-crystals, such as those of nitrofurantoin (B1679001), can be monitored by FT-IR, which shows shifts in the C=O and N-H stretching frequencies upon co-crystal formation. researchgate.net

Mass Spectrometry (MS) (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (127.10 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of the nitro group (NO₂) or other small neutral molecules. The analysis of nitrofuran antibiotics and their metabolites in various matrices often employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govusda.govfda.gov This approach is highly sensitive and selective, often involving a derivatization step to enhance detection. For example, metabolites like 3-amino-2-oxazolidinone (B196048) (AOZ) are derivatized with 2-nitrobenzaldehyde (B1664092) before LC-MS/MS analysis. usda.gov For the derivative 5-Nitro-2-furanmethanediol diacetate, mass spectral data shows prominent fragments that can be used for its identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for compounds containing conjugated π-systems, such as the nitrofuran ring.

The presence of the nitro group in conjugation with the furan ring in this compound results in strong UV absorption. For the related drug nitrofurantoin, a wavelength of maximum absorbance (λmax) is observed around 360 nm in 0.1 N HCl. humanjournals.com Another study reports a λmax at 254 nm. researchgate.net These absorptions are due to π → π* transitions within the conjugated system. The exact position of the λmax is dependent on the solvent and the specific substituents on the furan ring. researchgate.net Data for the derivative 5-Nitro-2-furanmethanediol diacetate also indicates characteristic UV-Vis absorption. nih.gov

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties that can be difficult to measure directly. Techniques like Density Functional Theory (DFT) are used to predict geometries, spectroscopic properties, and electronic structures.

For nitrofuran derivatives, computational modeling has been used to understand their reactivity and biological activity. DFT analysis of a quinolone-based hydrazone featuring a 5-nitrofuran moiety revealed a small HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, which suggests good chemical reactivity. acs.orgacs.org Molecular dynamics simulations of this derivative bound to an enzyme active site confirmed stable binding interactions. acs.org

Furthermore, Hirshfeld surface analysis, a computational tool, has been applied to the crystal structure of a nitrofuran derivative to quantify intermolecular interactions within the crystal, providing a deeper understanding of the forces governing its solid-state assembly. nih.gov Quantitative Structure-Activity Relationship (QSAR) models have also been developed for nitrofuran derivatives to correlate their structural features with their antimycobacterial activity, aiding in the design of more potent compounds. researchgate.net

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the geometrical and electronic properties of nitrofuran derivatives. These calculations provide a detailed picture of the molecule's three-dimensional shape, including bond lengths, bond angles, and dihedral angles. Theoretical studies often employ methods like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

For instance, DFT analysis performed on nitrofuran derivatives reveals key structural parameters. The geometry of the furan ring, the orientation of the nitro group, and the conformation of any substituents are optimized to find the lowest energy structure. These calculations can predict how the electronic structure of the molecule influences its geometry. A combined theoretical and experimental study on nitrofuran antibiotics has demonstrated good agreement between crystal structures determined by X-ray diffraction and geometries optimized by DFT calculations. mdpi.com

Calculated electronic properties, such as dipole moment and atomic charges, offer insights into the molecule's polarity and the distribution of electron density. This information is vital for understanding intermolecular interactions.

Table 1: Example of DFT-Calculated Geometrical Parameters Note: This table is illustrative, based on typical data from DFT calculations on similar aromatic compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C(Methyl) | ~1.51 Å |

| C5-N(Nitro) | ~1.45 Å | |

| N-O(Nitro) | ~1.22 Å | |

| O1-C2 | ~1.37 Å | |

| C2-C3 | ~1.36 Å | |

| Bond Angle | O1-C5-N(Nitro) | ~124° |

| C4-C5-N(Nitro) | ~129° | |

| C(Methyl)-C2-C3 | ~130° | |

| Dihedral Angle | C4-C5-N-O | ~180° (planar) |

Quantum Chemical Modeling for Isomeric and Conformer Analysis

Quantum chemical modeling is essential for analyzing the complex isomeric and conformational possibilities in derivatives of this compound. Many of these compounds can exist as multiple isomers (e.g., E/Z isomers around a double bond) and conformers (rotamers resulting from rotation around single bonds).

A detailed investigation into hydrazone derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide found that the compounds exist as a mixture of four isomers: Z-I, Z-II, E-I, and E-II. mdpi.com The 'Z' and 'E' designations refer to the configuration around the C=N bond of the hydrazone, while 'I' and 'II' refer to different conformations (rotamers) arising from rotation around the N-N single bond. mdpi.com Spectroscopic methods like NMR often show duplicate or complex signals, which can be deciphered with the help of quantum chemical calculations that model the distinct structures of each isomer and conformer. mdpi.com

By calculating the Gibbs free energy for each possible structure, researchers can predict their relative stability and theoretical abundance, which can then be compared with experimental observations from NMR spectra. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the energy differences and relative stabilities of various three-dimensional arrangements (conformations) of a molecule. lumenlearning.comlibretexts.org For derivatives of this compound, this involves studying the rotation around single bonds, such as the bond connecting the furan ring to a substituent or bonds within a side chain. The different spatial arrangements that result are known as conformers or rotamers.

The stability of a conformer is determined by various factors, including steric hindrance and torsional strain. libretexts.org For example, in molecules with bulky groups, staggered conformations where these groups are far apart (an 'anti' arrangement) are generally more stable and lower in energy than eclipsed conformations or staggered conformations where they are closer together (a 'gauche' arrangement). libretexts.org

In a study of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, modeling of the E-isomer's rotamers (E-I and E-II) allowed for the calculation of their Gibbs free energy. mdpi.com This data predicted an approximate content ratio of 3:2 for the two rotamers, which was consistent with the experimental data observed in NMR spectra. mdpi.com This demonstrates how computational energy landscapes can explain the experimentally observed populations of different conformers.

Table 2: Illustrative Energy Landscape for Rotamers Based on findings for derivatives of this compound. mdpi.com

| Isomer/Conformer | Relative Gibbs Free Energy (ΔG) | Predicted Population Ratio |

| E-Isomer (Rotamer I) | Lower Energy | ~60% |

| E-Isomer (Rotamer II) | Higher Energy | ~40% |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. acs.org DFT calculations are commonly used to determine the energies of these frontier orbitals.

For a quinolone-based hydrazone featuring a 5-nitrofuran substituent, DFT analysis revealed a small HOMO–LUMO energy gap of 0.112566 eV. acs.org This low value was interpreted as an indicator of the compound's good chemical reactivity and soft nature, which correlated with its observed biological activity. acs.org FMO analysis helps rationalize the structure-activity relationships of these compounds by linking their electronic structure to their functional properties.

Table 3: Frontier Molecular Orbital Properties for a 5-Nitrofuran Derivative acs.org

| Property | Calculated Value | Implication |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 0.112566 eV | High chemical reactivity |

| Ionization Potential | - | Energy to remove an electron |

| Electron Affinity | - | Energy released when gaining an electron |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

SAR studies have identified several key structural components of the nitrofuran pharmacophore that govern its biological activity. These analyses highlight the indispensable nature of the nitrofuran core and the significant modulatory role of various substituents.

The 5-nitrofuran moiety is the cornerstone of the biological activity of this class of compounds. aimspress.comjst.go.jp It is widely considered a requisite "warhead" for antimicrobial action. mdpi.comnih.govanses.fr The mechanism of action is contingent upon the enzymatic reduction of the nitro group within the target cell, such as a bacterium. researchgate.netresearchgate.netnih.gov This reduction, often carried out by nitroreductases, generates highly reactive, short-lived cytotoxic species, including nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov These reactive metabolites can subsequently react with and damage various cellular macromolecules, such as DNA and proteins, leading to cell death. nih.govnih.govnih.gov The electron-withdrawing nature of the nitro group is also crucial, as it influences the electronic properties of the entire molecule, which can facilitate interactions with biological targets. nih.gov

While the 5-nitrofuran group provides the core activity, substituents at other positions on the furan (B31954) ring and on attached side chains play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of the compounds.

The introduction of a methyl group at the C2 position, as in 2-Methyl-5-nitrofuran, is a common structural motif. Studies on α-substituted 2-methyl-5-nitrofurans have demonstrated their activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, replacing a hydrogen on the C2 methyl group with iodine, as in 2-(iodomethyl)-5-nitrofuran, was investigated for its mode of action. nih.gov

In broader studies of nitrofuran derivatives, the side chain at the C2 position is a major point of structural variation. For example, in a series of 5-nitrofuran-2-yl hydrazones, the nature of the aryl group and the presence of a sulfonamide function in the side chain were found to be significant for activity. jst.go.jpnih.gov One sulfonamide derivative in this class exhibited potent, broad-spectrum antimicrobial activity. nih.gov Similarly, in other series, the side chain has been modified with various heterocyclic rings like oxadiazole, pyrazole, and piperidine, leading to compounds with high activity against ESKAPE pathogens and M. tuberculosis. mdpi.comnih.gov These modifications demonstrate that the periphery of the molecule can be altered to control antimicrobial selectivity. mdpi.com

| Compound Series | General Structure / Key Feature | Observed Impact on Activity | Reference |

|---|---|---|---|

| α-substituted 2-methyl-5-nitrofurans | Substitution on the C2-methyl group | Active against Gram-positive and Gram-negative bacteria. Morphological changes observed in E. coli and S. aureus. | nih.gov |

| 5-nitrofuran-2-yl hydrazones | Hydrazone linker with various aryl and sulfonamide groups | Sulfonamide derivatives showed superior potency and broad-spectrum activity. The 5-nitrofuran moiety was crucial for efficacy. | jst.go.jpnih.gov |

| Nitrofuran-tagged oxazolyl pyrazolopiperidines | Complex heterocyclic systems attached to the nitrofuran core | Activity against ESKAPE pathogens; molecular periphery modifications led to high selectivity. | mdpi.comnih.gov |

| (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones | Benzofuranone ring system attached via a methylene (B1212753) bridge | Activity influenced by substituents on the benzofuranone ring. | acs.orgacs.org |

The electronic properties of substituents are a major determinant of the biological activity of nitrofuran derivatives. QSAR studies frequently show that the antibacterial potency correlates with electronic parameters. acs.orgnih.gov Specifically, QSAR equations for antibacterial activity often show a negative contribution from terms like the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E). researchgate.netacs.orgnih.gov This implies that substituents that make the reduction of the nitro group more favorable (i.e., have a less negative reduction potential) tend to increase the compound's inhibitory potency.

One QSAR study on the genotoxicity of nitrofurans found that the charge on the C2 atom of the furan ring (qc2), the atom attached to the nitro group, was a critical electronic factor. nih.gov This supports a mechanism where the electronic properties of the furan ring itself are directly involved in the expression of biological effects. nih.gov The reduction of the nitro group is a necessary step, but research suggests it may not be the sole rate-determining one, with other structural and electronic features playing a part. researchgate.netacs.org

Steric factors, which relate to the size and shape of the molecule and its substituents, also significantly influence the activity of nitrofurans. The interaction between a drug molecule and its biological target is highly dependent on a complementary fit. Bulky substituents can cause steric hindrance, potentially preventing the molecule from binding effectively to its target enzyme's active site. mdpi.com

In QSAR models, steric effects are often quantified by parameters like Molar Refractivity (MR). A model for nitrofuran genotoxicity included MR as a significant descriptor, indicating that the volume and shape of the substituents contribute to this specific activity. nih.gov Furthermore, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) have been employed to visualize the steric requirements for activity. nih.govnih.gov In one such study on antitubercular nitrofuranyl agents, steric contributions were found to play a larger role than electrostatic factors in the final predictive model, accounting for 74% of the field contributions. nih.gov This highlights the importance of optimizing the size and shape of substituents to enhance biological potency.

The influence of hydrophobicity, often represented by the partition coefficient (log P), on the activity of nitrofurans appears to be complex and context-dependent. In several QSAR studies focused on the antibacterial activity of different sets of nitrofuran derivatives, no significant contribution from hydrophobic factors was found. researchgate.netresearchgate.netacs.orgnih.gov This suggests that for these particular series of compounds, variations in hydrophobicity did not correlate with changes in antibacterial potency against the tested strains. acs.orgacs.org

However, in a QSAR study investigating the genotoxicity of nitrofurans, hydrophobicity (log P) was found to be an important factor with a positive coefficient. nih.gov This indicates that for genotoxic effects, increased lipophilicity might enhance activity, possibly by facilitating transport to the target site within the cell. nih.gov The conflicting findings suggest that the role of hydrophobicity may depend on the specific biological endpoint being measured (e.g., antibacterial vs. genotoxic) and the structural nature of the compound series under investigation.

Development and Validation of QSAR Models

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. Several QSAR models have been developed for nitrofuran derivatives to understand their antimicrobial and antitubercular activities and to guide the design of new, more potent agents. aimspress.comnih.govslideshare.netarxiv.org

These models are built using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR). slideshare.netarxiv.org The resulting equations use a combination of descriptors—numerical values that represent the electronic, steric, hydrophobic, and topological properties of the molecules.

For example, a QSAR study on three sets of antibacterial nitrofuran derivatives yielded equations for the 50% inhibitory concentration (IC₅₀) against both Staphylococcus aureus and Caulobacter crescentus. acs.orgnih.gov A key finding was that the equations for both bacteria were similar, suggesting a common mechanism of action. The models primarily included electronic terms (Hammett constant σ or reduction potential E) and an indicator variable to differentiate between the chemical sets, while hydrophobic terms were not found to be significant. researchgate.netresearchgate.netacs.org

| QSAR Equation for Genotoxicity (SOSIP) in E. coli | |

|---|---|

| Equation | log SOSIP = -33.1 * qc2 + 1.00 * log P - 1.50 * Isat - 1.19 * MR - 0.76 * I5,6 - 3.76 |

| Descriptors |

|

| Statistical Parameters | n = 40, r = 0.900, s = 0.475 |

| Interpretation | The model reveals that genotoxicity is influenced by a combination of electronic, hydrophobic, and steric factors, with the charge on the furan ring's C2 atom being a key electronic contributor. |

| Reference | nih.gov |

Validation is a critical step in QSAR modeling to ensure the model is robust and has predictive power. This is typically done by using an external test set of compounds that were not used to build the model. nih.gov Successful QSAR models can then be used to predict the activity of newly designed compounds, prioritizing synthetic efforts toward the most promising candidates. nih.gov

Correlation of Structural Descriptors with Biological Activity

The biological activity of nitrofuran derivatives is intricately linked to specific structural and physicochemical properties, known as molecular descriptors. QSAR studies have identified several key descriptors that correlate with the antimicrobial potency of this class of compounds.

The presence of a furan ring substituted with a nitro group is considered essential for the antitubercular activity of these compounds. aimspress.com The antimicrobial action of nitroaromatic compounds is related to the enzymatic reduction of the nitro group within the target cell, which produces toxic reactive species. researchgate.netacs.org However, while this reduction is a necessary step, QSAR studies suggest it is not the sole determining factor for activity. acs.org

QSAR equations developed for various series of 5-nitrofuran derivatives have shown that electronic factors often have a negative correlation with the inhibitory concentration (IC50) values. acs.org This means that structural modifications that decrease the electron density of the molecule can enhance its activity. These electronic effects are often quantified by descriptors such as:

Hammett substituent constant (σ): This descriptor accounts for the electron-donating or electron-withdrawing properties of substituents. acs.org

Cyclic voltametric reduction potential (E): This measures the ease with which the nitro group is reduced. acs.org

In contrast to electronic effects, the hydrophobic factor has been found to have no significant contribution to the antibacterial activity in several QSAR models of nitrofuran derivatives. researchgate.netacs.org

More complex 2D-QSAR models have identified a wider range of influential descriptors across multiple classes. For a large set of 126 nitrofuran derivatives studied for antitubercular activity, 16 descriptors from six different classes were identified as significant. aimspress.com These included:

Constitutional and Functional Descriptors: These suggest that to improve activity, the number of double bonds and the presence of certain fragments like thiazole, morpholine, and thiophene (B33073) should be minimized. aimspress.com

Topological Descriptors: The Kier-Hall electrotopological state (Ss) for sulfur atoms showed a positive influence, while the topological distance between oxygen and sulfur atoms (T(O…S)) indicated that a smaller gap is favorable for activity. aimspress.com

Other Descriptors: Autocorrelation (GATS4p) and radial distribution function (RDF) descriptors have also been shown to be helpful in describing the antimycobacterial activity of nitrofuran-based hydrazides. aimspress.comresearchgate.net

A study on alpha-substituted 2-methyl-5-nitrofurans further underscores the importance of the substituent at the 2-position in modulating antibacterial activity. nih.gov Similarly, research on 5-(nitroaryl)-1,3,4-thiadiazole derivatives indicated that a 5-nitrofuran moiety was preferable to other nitroheterocycles for anti-H. pylori activity. brieflands.com

Table 1: Correlation of Structural Descriptors with Nitrofuran Biological Activity

| Descriptor Class | Specific Descriptor Example | Influence on Biological Activity | Source |

|---|---|---|---|

| Core Structure | Presence of 5-nitrofuran ring | Essential for activity | aimspress.com |

| Electronic | Hammett constant (σ), Reduction Potential (E) | Negative correlation (lower values improve activity) | acs.org |

| Hydrophobic | Hydrophobic factor | No important contribution found | researchgate.netacs.org |

| Constitutional | Number of double bonds | Negative influence (fewer is better) | aimspress.com |

| Topological | Kier-Hall electrotopological state (Ss) | Positive influence | aimspress.com |

| Topological | Topological distance T(O...S) | Negative influence (shorter distance is better) | aimspress.com |

| RDF | Radial Distribution Function (e.g., RDF030v) | Correlated with antimycobacterial activity | researchgate.net |

Predictive Capability Assessment Using Validation Parameters

A critical step in developing a reliable QSAR model is to assess its predictive capability. scispace.com This is achieved through rigorous internal and external validation procedures, quantified by various statistical parameters. scispace.comnih.gov The goal is to ensure the model is not only statistically robust but can accurately predict the activity of new, untested compounds. nih.gov

Internal Validation is often performed using the leave-one-out (LOO) cross-validation method. scispace.com In this technique, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the set. The results are used to calculate the cross-validated correlation coefficient, denoted as q² (or Q²). nih.govnih.gov For a QSAR model to have good internal predictivity, a q² value greater than 0.5 is generally considered acceptable. nih.gov

External Validation provides a more stringent test of a model's predictive power. scispace.com This involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. nih.gov The model is then used to predict the activities of the test set compounds. The predictive ability is commonly measured by the pred_r² value. A pred_r² value greater than 0.5 is often required for a model to be considered predictive. scispace.com

Several QSAR studies on nitrofuran derivatives have reported these validation parameters, demonstrating the development of predictive models.

In a study of nitrofuran derivatives' antibacterial activity, the use of bond lengths as descriptors in conjunction with Partial Least Squares (PLS) produced good r² and q² values. nih.gov

A 3D-QSAR study on nitrofuranyl antitubercular agents developed models with high internal validity (cross-validated r² > 0.5) and greater than 70% predictive ability as determined by external validation on a test set of 15 compounds. nih.gov

A comparative QSAR analysis of 5-nitrofuran-2-yl derivatives as antitubercular agents built a model using a training set of 30 molecules. arxiv.org While the initial model showed a high correlation coefficient (r² = 0.8484), its internal predictivity was low (q² = 0.0939), and the external validation was poor (pred_r² = -0.5604), indicating this specific model was not predictive despite a good initial fit. arxiv.org This highlights the absolute necessity of validation.

Other QSAR studies on the toxicity of nitroaromatic compounds have consistently produced models with decent validation results, often with R² > 0.8 and Q² > 0.6. nih.gov

Table 2: Examples of Validation Parameters in Nitrofuran QSAR Studies

| Study Focus | Model Type | Internal Validation (q² or cv-r²) | External Validation (pred_r²) | Source |

|---|---|---|---|---|

| Antitubercular Nitrofuranyl Amides | 3D-QSAR (CoMFA/CoMSIA) | > 0.5 | Model had >70% predictive ability | nih.gov |

| Antitubercular 5-Nitrofuran-2-yl Derivatives | 2D-QSAR (PLS) | 0.0939 | -0.5604 | arxiv.org |

| Antibacterial Nitrofuran Derivatives | QSAR (PLS/GA) | Reported as "good" | Not Specified | nih.gov |

| Mutagenicity of Nitroaromatic Compounds | 2D/3D-QSAR Joint Model | 0.672 | Not Specified | nih.gov |

Application of Chemometric Methods for Data Analysis

Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In QSAR studies of this compound and its derivatives, several chemometric techniques are employed to analyze data, identify relationships, and build predictive models. mdpi.comnih.gov

Commonly used methods include:

Multiple Linear Regression (MLR): This method aims to build a linear model between a biological activity (dependent variable) and a set of molecular descriptors (independent variables). arxiv.orgslideshare.net

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.govarxiv.orgmdpi.com It is a widely used technique in 2D and 3D-QSAR to create predictive models. aimspress.com

Principal Component Regression (PCR): This technique is related to PLS and also handles large numbers of correlated descriptors by first transforming them into a smaller set of uncorrelated variables called principal components. arxiv.orgarxiv.org

Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA): These are known as exploratory data analysis methods. nih.gov They are used to visualize data, identify patterns, and group compounds based on their similarities or differences without building a regression model. nih.govnih.gov This can help in understanding the diversity of a compound set and in selecting representative compounds for a training set. mdpi.comnih.gov

These methods have been applied in various studies on nitrofuran derivatives. For instance, chemometric methods were used to investigate the relationships between different nitrofuran compounds and their activity against various pathogens, which helped in understanding the structural requirements for potency. nih.gov In another study, MLR, PCR, and PLS were all used to develop QSAR models for the antitubercular activity of 5-nitrofuran-2-yl derivatives. arxiv.orgslideshare.net

Computational Design and Optimization of Novel Active Compounds

A primary goal of SAR and QSAR studies is to facilitate the rational design and optimization of new, more effective compounds. researchgate.netuni-bonn.de By understanding which structural features are critical for activity, researchers can computationally design and prioritize new molecules for synthesis, a process often referred to as ligand-based drug design. nih.govresearchgate.net

The insights gained from QSAR models of nitrofuran derivatives have been directly applied to guide the development of novel compounds. nih.gov

Guided Synthesis: One study used exploratory data analysis of 36 previously characterized N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides to understand the key structure-activity relationships. nih.gov Based on these findings, new compounds were designed and synthesized. The resulting novel compounds showed a two- to three-fold increase in trypanocidal activity against certain parasite forms and were up to 30-fold more active than the reference drug benznidazole (B1666585). nih.gov The most potent of these new compounds demonstrated a 70-fold greater activity than benznidazole against intracellular amastigotes, the relevant form in the chronic phase of Chagas disease. nih.gov

Virtual Screening and Docking: In addition to QSAR, molecular docking is another computational technique used to design new compounds. This method simulates how a molecule (ligand) fits into the active site of a biological target, such as an enzyme. researchgate.net A study involving novel nitrofuran derivatives used molecular docking to predict their binding affinity to E. coli nitro-reductase, an enzyme crucial for the activation of these drugs. researchgate.net The results identified a lead compound with a high binding score, and the analysis revealed specific amino acid interactions at the active site, providing a structural basis for further optimization. researchgate.net

The iterative process of computational design, followed by chemical synthesis and biological testing, is a cornerstone of modern lead optimization, allowing for a more focused and efficient search for improved drug candidates. uni-bonn.decore.ac.uk The development of novel nitrofuran-tagged heterocyclic compounds via multicomponent reactions, followed by biological testing and rationalization of the SAR through in-silico docking experiments, exemplifies this integrated approach. nih.gov

Environmental Fate and Biogeochemical Transformations of 5 Nitrofuran Compounds

Abiotic Degradation Pathways

Abiotic degradation, particularly hydrolysis, is a crucial process that determines the persistence of organic compounds in the environment. The following sections detail the hydrolytic degradation of 5-nitrofuran compounds, using nitrofurantoin (B1679001) as a representative model for 2-Methyl-5-nitrofuran.

Hydrolysis is a primary abiotic process responsible for the degradation of many environmental contaminants. nih.gov For 5-nitrofuran compounds, the rate of hydrolysis is significantly influenced by the surrounding environmental conditions. Studies on nitrofurantoin have shown that its hydrolytic degradation follows first-order kinetics. nih.gov The half-life of nitrofurantoin can vary dramatically, from as short as 0.5 days to as long as 3.9 years, depending on the specific pH and temperature of the solution. nih.gov

The degradation process under different pH conditions can lead to various transformation products. For nitrofurantoin, three main processes have been proposed depending on the pH: protonation followed by the cleavage of the N-N single bond, cleavage of the heterocyclic non-aromatic ring, and reduction of the non-aromatic heterocyclic ring. nih.gov

The pH of the aqueous matrix has a profound effect on the rate of hydrolytic degradation of 5-nitrofuran compounds. Research on nitrofurantoin demonstrated that hydrolysis is considerably slower in acidic solutions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) conditions across various temperatures. nih.gov This indicates that the stability of the 5-nitrofuran ring is greater in acidic environments. The increased degradation rate at higher pH values is a critical factor in the environmental persistence of these compounds.

Table 1: Influence of pH on the Half-life of Nitrofurantoin at 20°C

| pH | Half-life (years) |

| 4 | 3.9 |

| 7 | 1.2 |

| 9 | 0.3 |

This table is generated based on data for nitrofurantoin and serves as a model for the expected behavior of this compound.

Temperature is another critical factor governing the kinetics of hydrolytic degradation. The rate of hydrolysis for 5-nitrofuran compounds generally increases with temperature. The temperature dependence of the hydrolysis rate constant can be described by the Arrhenius equation. For nitrofurantoin, the activation energies (Ea) for hydrolysis have been determined at different pH values. nih.gov

The activation energies for nitrofurantoin hydrolysis were found to be 100.7 kJ mol⁻¹ at pH 4, 111.2 kJ mol⁻¹ at pH 7, and 102.3 kJ mol⁻¹ at pH 9. nih.gov Furthermore, for each 10°C rise in temperature, the hydrolysis rate constants increased by factors of 3.4, 3.9, and 3.5 at pH 4, pH 7, and pH 9, respectively. nih.gov

Table 2: Arrhenius Equation Parameters for the Hydrolysis of Nitrofurantoin

| pH | Activation Energy (Ea) (kJ mol⁻¹) |

| 4 | 100.7 |

| 7 | 111.2 |

| 9 | 102.3 |

This table is generated based on data for nitrofurantoin and serves as a model for the expected behavior of this compound.

Table 3: Half-lives of Nitrofurantoin at Different Temperatures and pH Values

| Temperature (°C) | pH 4 Half-life (days) | pH 7 Half-life (days) | pH 9 Half-life (days) |

| 20 | 1423.5 | 438 | 109.5 |

| 40 | 41.6 | 10.7 | 2.8 |

| 60 | 3.9 | 0.9 | 0.5 |

This table is generated based on data for nitrofurantoin and serves as a model for the expected behavior of this compound.

In-depth Analysis of this compound's Environmental Fate Remains Largely Undocumented

A comprehensive review of scientific literature reveals a significant gap in the understanding of the environmental fate and biogeochemical transformations of the specific compound this compound. While the broader class of 5-nitrofuran compounds has been the subject of various environmental studies, detailed data focusing solely on the hydrolytic, photolytic, and biotic degradation of this compound is scarce.

The specific degradation pathways, such as N-N bond cleavage, heterocyclic ring cleavage, and reduction, have been investigated for other nitrofuran compounds like nitrofurantoin. However, these pathways are often dependent on the specific side chains and functional groups of the molecule, which differ from that of this compound. For instance, discussion of N-N bond cleavage is irrelevant for this compound as it lacks this bond in its chemical structure.

Similarly, detailed kinetic data, quantum yields for photodegradation, and specific mechanisms like photosubstitution for this compound are not well-documented in existing research. While general principles of photochemistry for nitroaromatic compounds suggest potential degradation routes, specific experimental data for this compound is not available.

Information regarding the biotic degradation and biotransformation of this compound is also limited. The general mechanism of action for 5-nitrofuran compounds against bacteria involves the reduction of the nitro group by bacterial nitroreductases to form reactive radical species. This indicates a form of biotransformation, but specific studies identifying the resulting degradation products in various environmental matrices are not readily found.

Due to the lack of specific research on this compound, a detailed article adhering to the requested scientific structure cannot be accurately generated at this time. Further research is required to elucidate the specific environmental degradation pathways and kinetics of this compound.

Analytical Methodologies for 5 Nitrofuran Compound Detection and Quantification in Environmental and Biological Matrices

Chromatographic Techniques

LC-MS/MS is a widely used confirmatory method for the analysis of nitrofuran metabolites in various matrices, including animal tissues and food products. nih.govnih.govCurrent time information in New York, NY, US.researchgate.netgoogle.com This technique offers high sensitivity and selectivity, allowing for the detection of residues at very low concentrations. Current time information in New York, NY, US. The method typically involves an acid hydrolysis step to release the protein-bound metabolites, followed by derivatization, extraction, and LC-MS/MS analysis. nih.govresearchgate.net

UHPLC-MS/MS provides even faster analysis times and improved resolution compared to conventional LC-MS/MS. nih.govbteup.ac.indrugs.comgoogle.com It has been successfully applied for the simultaneous determination of multiple nitrofuran metabolites in various food and environmental samples. nih.govbteup.ac.indrugs.comgoogle.com Validation studies have demonstrated the robustness and reliability of UHPLC-MS/MS methods for nitrofuran analysis, meeting the stringent requirements of regulatory bodies. researchgate.netnih.govbteup.ac.indrugs.comgoogle.com

Table 2: Example of UHPLC-MS/MS Method Parameters for Nitrofuran Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase | drugs.com |

| Mobile Phase | Water and acetonitrile/methanol (B129727) with additives | drugs.com |

| Ionization | Positive Electrospray Ionization (ESI+) | google.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Current time information in New York, NY, US. |

This table represents a general example; specific parameters may vary depending on the application.

HPLC coupled with different detectors has also been employed for nitrofuran analysis. For instance, HPLC with fluorescence detection (HPLC-FLD) has been used for the simultaneous determination of nitrofuran metabolites in pork muscle after derivatization with a fluorescent agent. jocpr.com HPLC with UV detection is another option, though it may have lower sensitivity compared to mass spectrometry-based methods. researchgate.net

UPLC-DAD has been utilized for the simultaneous determination of nitrofuran metabolites in fish samples. sigmaaldrich.com This method involves a thermostatic ultrasound-assisted derivatization to expedite sample preparation. sigmaaldrich.com

Immunochemical Techniques

ELISA is a widely used screening method for the detection of nitrofuran metabolites in various food matrices. google.com ELISA kits are commercially available for the detection of the main nitrofuran metabolites like AOZ, AMOZ, AHD, and SEM. google.com These assays are based on the specific binding of antibodies to the target analytes and offer a rapid and cost-effective way to screen a large number of samples.

Table 3: List of Compound Names

| Compound Name |

|---|

| 2-Methyl-5-nitrofuran |

| 2-Methylfuran |

| 2-Cyano-5-nitrofuran |

| 5-Nitrofurfural diacetate |

| Furfural |

| Nitrofurantoin (B1679001) |

| E. coli (Escherichia coli) |

| S. aureus (Staphylococcus aureus) |

| Methyl 5-nitro-2-furoate |

| Methyl 5-hydroxylamino-2-furoate |

| Methyl 5-amino-2-furoate |

| 3-amino-2-oxazolidinone (B196048) (AOZ) |

| 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) |

| 1-aminohydantoin (AHD) |

Method Validation and Performance Parameters

Linearity and Calibration Curve Parameters

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the analysis of nitrofuran metabolites, this is established by constructing a calibration curve. Matrix-matched calibration curves are often used to compensate for matrix effects. nih.gov These curves are generated by plotting the instrument response against known concentrations of the derivatized metabolites.

The linearity is evaluated by the correlation coefficient (R² or r), with values close to 1.0 indicating a strong linear relationship. For nitrofuran metabolite analysis, R² values consistently exceed 0.99, demonstrating excellent linearity across the specified concentration ranges in various matrices. mdpi.comnih.govnih.govacs.org For instance, a study on fish samples reported correlation coefficients for four nitrofuran metabolite derivatives ranging from 0.9982 to 0.9993 over a concentration range of 1 to 20 µg/kg. nih.govacs.org Similarly, an analysis of eight nitrofuran metabolites in meat showed satisfactory linearity. nih.gov Another method developed for various biological matrices achieved linearity with R² values between 0.990 and 0.998 for concentration levels from 0.50 to 10.0 µg/kg. nih.gov

Table 1: Linearity and Calibration Parameters for Nitrofuran Metabolite Analysis

| Analyte (Metabolite Derivative) | Matrix | Linear Range (µg/kg) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| NP-AOZ, NP-AMOZ, NP-AHD, NP-SEM | Fish | 1 - 20 | > 0.998 | nih.gov |

| AOZ, AMOZ, AHD, SEM | Fish & Honey | 0.025 - 10 (ng/mL) | > 0.995 | mdpi.com |

| AOZ, AMOZ, AHD, SEM | Various (Feed water, Milk, Honey, Muscle, Egg) | 0.50 - 10.0 | 0.990 - 0.998 | nih.gov |

| AOZ, AMOZ, AHD | Bee Pollen | 0.5 - 20 (ng/mL) | > 0.99 | spkx.net.cn |

| Nitrofurans and Metabolites | Fish Muscle | 0.1 - 10.0 | Not Specified | jfda-online.com |

Accuracy and Precision Assessment (e.g., recoveries, relative standard deviation)

Accuracy, often assessed through recovery studies, and precision, measured by the relative standard deviation (RSD), are critical performance characteristics of an analytical method. Accuracy reflects the closeness of a measured value to the true value, while precision indicates the degree of agreement among a series of measurements.

For nitrofuran metabolite analysis, recovery is determined by analyzing blank samples spiked with a known concentration of the analytes. Acceptable recovery rates are typically within the range of 80-120%. Studies consistently report recoveries within this range for various matrices. For example, a method for fish products showed recoveries from 89.8% to 101.9%. nih.gov Another highly sensitive method for aquatic products reported satisfactory recoveries between 94% and 112.9%. researchgate.net In bee pollen, accuracy levels of 94.1% to 104.0% have been achieved. nih.gov

Precision is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day or within-laboratory precision). Repeatability measures the variation in results from the same sample, by the same analyst, on the same day, while reproducibility assesses the variation over different days or by different analysts. The RSD values for both are generally expected to be below 20%. For nitrofuran analysis, reported RSDs are often well below this limit. A method for fish showed an RSD below 6.5%. nih.gov In another study, repeatability was less than 9.4% and within-laboratory reproducibility was below 10.7%. nih.gov A method for meat analysis reported repeatability (RSDr) from 0.6% to 3.9% and within-laboratory reproducibility (WLRwR) from 0.9% to 10.7%. nih.gov

Table 2: Accuracy and Precision Data for Nitrofuran Metabolite Analysis

| Matrix | Spiking Levels (µg/kg) | Average Recovery (%) | Precision (RSD, %) | Reference |

|---|---|---|---|---|

| Fish | 1, 5, 10 | 89.8 - 101.9 | < 6.5 | nih.govacs.org |

| Meat (Bovine, Avian, Porcine) | 0.25, 0.5, 0.75 | 99 - 105 (Trueness) | WLRwR: 0.9 - 10.7 | nih.gov |

| Bee Pollen | 1.0, 2.0, 5.0 | 94.1 - 104.0 | < 12 | nih.gov |

| Aquatic Products | Not Specified | 94 - 112.9 | < 12 | researchgate.net |

| Bovine Urine | 0.5, 1.0, 1.5, 2.0 | 90 - 108 | < 19 | icm.edu.pl |

Reproducibility and Sensitivity Considerations

Reproducibility confirms that a method will perform consistently under different conditions (e.g., different laboratories, analysts, or equipment). This is vital for standardizing methods for regulatory monitoring. Within-laboratory reproducibility is a key validation parameter, with RSDs typically below 20% being acceptable. nih.govnih.gov

Sensitivity is defined by the method's Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest analyte concentration that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov For food safety applications, the LOD and LOQ must be below the established regulatory limits, such as the Minimum Required Performance Limit (MRPL) or the more recent Reference Point for Action (RPA), which for nitrofuran metabolites is set at 0.5 µg/kg in the EU. nih.govnih.govnih.gov

Analytical methods using LC-MS/MS have achieved the required sensitivity. For example, a UPLC-DAD method for fish samples reported LODs of 0.25–0.33 µg/kg and LOQs of 0.80–1.10 µg/kg. nih.gov A rapid LC-MS/MS method for meat achieved even greater sensitivity, with decision limits (CCα, a statistical measure related to LOD) ranging from 0.013 to 0.200 µg/kg. nih.gov In bee pollen, LODs for three metabolites were found to be between 0.18 and 0.30 µg/kg. nih.gov For environmental samples like sediment, LODs for nitrofuran metabolites have been reported in the range of 0.2–0.6 µg/L. researchgate.netsci-hub.se

Table 3: Sensitivity Data for Nitrofuran Metabolite Analysis

| Analyte(s) | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|

| AMOZ, SEM, AHD, AOZ | Fish | 0.25 - 0.33 | 0.80 - 1.10 | nih.gov |

| AOZ, AMOZ, AHD | Bee Pollen | 0.18 - 0.30 | 0.59 - 1.00 | nih.gov |

| Nitrofuran Metabolites | Sediment Slurries | 0.2 - 0.6 (µg/L) | Not Specified | researchgate.netsci-hub.se |

| AOZ, AMOZ, AHD, SEM | Fish Muscle | 0.19 - 0.43 (CCα) | < 1.0 | jfda-online.com |

| AOZ, AMOZ, AHD, SEM | Aquatic Products | 0.003 | Not Specified | researchgate.net |

Application in Various Matrices (e.g., fish, bee pollen, sediment)

The validated analytical methods for nitrofuran metabolites have been successfully applied to a wide range of complex environmental and biological matrices. The choice of sample preparation and extraction techniques is critical and must be adapted to the specific characteristics of each matrix.

Fish and Aquatic Products: Fish and other seafood are major matrices of concern for nitrofuran residues. Numerous methods have been developed and applied for their analysis in fish muscle, shrimp, and other aquatic products. nih.govnih.govacs.orgjfda-online.comresearchgate.net These methods typically involve acid hydrolysis, derivatization, and liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup before LC-MS/MS analysis. fda.govresearchgate.net For example, a UPLC-DAD method was successfully used for the simultaneous quantification of four nitrofuran metabolites in fish products. nih.govacs.org Another highly sensitive UHPLC-MS/MS method found AOZ in 5.91% of shrimp samples, 14.3% of catfish samples, and 25% of frog samples from markets. researchgate.net

Bee Pollen and Honey: Bee products can become contaminated with nitrofurans. Analyzing bee pollen presents unique challenges due to its powdered form, which can form emulsions during extraction. nih.gov Optimized methods have been developed to overcome these issues, allowing for the reliable determination of nitrofuran metabolites. spkx.net.cnnih.gov An LC-MS/MS method was developed specifically for detecting three nitrofuran residues in bee pollen, demonstrating the method's applicability for quality control of these products. nih.gov While distinct, honey analysis is closely related, and methods validated for honey have also shown the presence of these contaminants. mdpi.comnih.gov

Sediment: Environmental contamination is a concern, as residues can accumulate in the sediment of aquaculture ponds. nih.gov Methods have been developed to detect both parent nitrofurans and their metabolites in water and sediment. researchgate.netsci-hub.se One study detected both compound types simultaneously in pond water and sediment, determining LODs of 0.2-0.6 mg/L for parent nitrofurans and 0.2-0.6 µg/L for their metabolites in sediment slurries. researchgate.netsci-hub.se This highlights the importance of monitoring environmental compartments to understand the fate and distribution of these banned substances.

Future Research Directions and Unexplored Areas for 2 Methyl 5 Nitrofuran

Exploration of Novel Synthetic Routes for 2-Methyl-5-nitrofuran Analogues

The synthesis of novel analogues of this compound is a cornerstone of future research, aimed at exploring and refining its chemical properties for various applications. While synthetic methods for 5-nitrofuran derivatives are established, a dedicated exploration of routes for analogues of this compound is a logical next step.

Future work should focus on creating a library of analogues by modifying the substituents at various positions on the furan (B31954) ring and the methyl group. Drawing inspiration from the synthesis of other nitrofuran derivatives, several strategies can be envisioned. For instance, α-substituted this compound derivatives have been synthesized and studied for their antibacterial activity, suggesting a promising area for further development. nih.gov Similarly, methods used for creating complex 5-nitrofuran-tagged molecules, such as reacting 5-nitro-2-furfural with various thiosemicarbazides or the synthesis of 5-phenyl-furan-2-carboxylic acid derivatives, could be adapted. mdpi.comresearchgate.netnih.gov

The development of efficient, high-yield synthetic pathways will be critical. This includes the exploration of microwave-assisted synthesis, which has been successfully used for other 5-nitrofuran-2-yl derivatives, and one-pot reactions to improve efficiency and reduce waste. researchgate.netnih.govrsc.org The goal is to produce a diverse set of analogues for structure-activity relationship (SAR) studies.

| Potential Analogue Class | General Synthetic Approach | Rationale for Exploration | Reference for General Method |

| α-Substituted Derivatives | Halogenation or other substitution on the methyl group of this compound. | To investigate how modifications at the 2-position side chain affect biological activity and chemical reactivity. | nih.gov |

| Hydrazone Derivatives | Condensation of a functionalized this compound aldehyde with various hydrazides. | To explore potential antimicrobial or antiparasitic agents, as seen with other nitrofuran hydrazones. nih.gov | nih.gov |

| Furan-Ring-Substituted Analogues | Introduction of different functional groups (e.g., halogens, phenyl groups) onto the furan ring. | To modulate the electronic properties and steric profile of the core structure, potentially enhancing activity. | mdpi.comnih.gov |

| Pro-drug Systems | Attachment of the this compound moiety to a known therapeutic agent. | To develop bioreductively activated pro-drugs that release an active compound under specific conditions, such as hypoxia. | rsc.org |

Advanced Computational Studies for Deeper Mechanistic Insights

To complement synthetic efforts, advanced computational studies are essential for gaining a deeper understanding of the mechanisms of action of this compound and for rationally designing new analogues. In silico methods can predict molecular properties, simulate interactions with biological targets, and elucidate reaction pathways, thereby accelerating the research and development process.

Future computational work should include:

Quantum Mechanical Calculations: To determine the electronic structure, reactivity indices, and bond dissociation energies of this compound. This is crucial for understanding its reductive activation, a key step in the mechanism of action for many nitroaromatic compounds.

Molecular Docking: To identify potential biological targets, such as bacterial nitroreductases. Docking studies, like those used to rationalize the activity of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, can predict binding affinities and interaction modes, guiding the design of more potent and selective analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the structural features of this compound analogues with their biological activity. Exploratory data analysis has already shown that topological, steric, and electronic properties are key drivers of activity in related nitrofuran hydrazides. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound and its analogues within the active sites of target enzymes, providing insights into the stability of ligand-protein complexes and the kinetics of binding. Kinetic analyses of related compounds have successfully elucidated inhibition mechanisms, such as the noncompetitive inhibition of aldose reductase by a 5-nitrofuran-substituted hydrazone. acs.orgacs.org

Investigation of Environmental Transformation Pathways in Complex Ecosystems

The increasing detection of pharmaceutical and industrial chemicals in the environment necessitates a thorough investigation of their fate and transformation. For this compound, it is crucial to understand how it behaves in complex ecosystems like soil, water, and sediment. The environmental impact of nitrofuran derivatives as a class has been identified as a scarcely studied area. nih.gov

Future research must focus on identifying the abiotic and biotic transformation pathways. This includes:

Photodegradation: Studying the effect of sunlight on the degradation of this compound in aqueous environments.

Hydrolysis: Determining the rate and products of hydrolysis under different pH and temperature conditions.

Biotic Degradation: Identifying microorganisms capable of transforming or mineralizing this compound. While some singly nitrated aromatic compounds can be mineralized, others are more resistant. researchgate.net Studies on the related compound nitrofurantoin (B1679001) have shown that bacterial strains from wastewater treatment plants can degrade it, though the efficiency varies. nih.gov Similar studies are needed for this compound to assess its persistence.

Development of Biodegradation-Resistant 5-Nitrofuran Structures (if applicable to specific desired applications)

While biodegradability is often a desirable trait for environmental contaminants, there are specific applications where chemical stability and resistance to microbial degradation are advantageous. For example, in the development of polymers, coatings, or other materials, a persistent antimicrobial or functional moiety may be required.

Research in this area could explore structural modifications to the this compound scaffold that enhance its resistance to degradation. It is known that the presence of multiple electron-withdrawing nitro groups can render aromatic compounds resistant to oxidative biodegradation. researchgate.net Future studies could investigate how the strategic placement of specific functional groups on the 5-nitrofuran ring can sterically hinder or electronically deactivate the molecule against enzymatic attack.

However, this line of research must be balanced with a thorough risk assessment. The development of highly persistent organic pollutants is a significant environmental concern. Therefore, any application of biodegradation-resistant 5-nitrofuran structures would require a contained or controlled use scenario where environmental release is minimal. A contrasting approach, seen in pro-drug design, aims for controlled breakdown under specific biological conditions, highlighting the dual nature of stability research. rsc.org

Comprehensive Biogeochemical Cycling Studies in Environmental Compartments

To fully grasp the environmental implications of this compound, comprehensive studies on its biogeochemical cycling are necessary. This goes beyond simple degradation pathways to map the compound's movement, partitioning, and transformation across different environmental compartments (air, water, soil, and biota).

A key research objective would be to develop a model for the environmental distribution of this compound. This would involve:

Measuring its partitioning coefficients (e.g., Octanol-Water Partition Coefficient, K_ow) to predict its tendency to accumulate in fatty tissues or adsorb to organic matter in soil and sediment.

Conducting microcosm or mesocosm experiments that simulate real-world environmental compartments to track its movement and fate over time.

Identifying the formation of any persistent or toxic metabolites during its cycle.

Investigating its potential for bioaccumulation in food webs.

The isolation of bacterial species like Rhizobium radiobacter and Pseudomonas aeruginosa that can degrade the related compound nitrofurantoin suggests that microbial communities in environments like wastewater treatment plants could play a significant role in the biogeochemical cycle of nitrofurans. nih.gov

Application of Omics Technologies in Studying Microbial Responses to this compound Exposure

The interaction between this compound and microorganisms is a critical aspect of its biological activity and environmental fate. While classical microbiology can identify strains that degrade the compound or are inhibited by it, "omics" technologies offer a powerful, system-wide view of microbial responses.

Future research should leverage these technologies to understand the intricate details of microbial interactions:

Genomics: To identify the specific genes and pathways involved in the degradation of this compound or in resistance mechanisms.

Transcriptomics (RNA-Seq): To analyze how the gene expression of a microorganism changes upon exposure to the compound, revealing the immediate cellular response.

Proteomics: To identify the proteins (e.g., nitroreductases, efflux pumps) that are expressed in response to the compound.

Metabolomics: To track the changes in the metabolic profile of a cell, identifying the breakdown products of this compound and other metabolic shifts.

Studies on related compounds have already shown that exposure can induce significant physiological changes in bacteria, such as altered membrane permeability and cell morphology. nih.govnih.gov Applying omics technologies would provide a much deeper mechanistic explanation for these observed phenomena and could reveal novel enzymatic pathways for bioremediation or new targets for antimicrobial drug development.

| Omics Technology | Research Question for this compound | Potential Outcome | Basis from Related Compounds |

| Genomics | What genes are responsible for the degradation of this compound in a specific bacterial strain? | Identification of a complete catabolic pathway for bioremediation applications. | Isolation of bacterial strains capable of degrading nitroaromatics. researchgate.netnih.gov |

| Transcriptomics | How does a target pathogen alter its gene expression when exposed to sub-lethal concentrations? | Understanding of stress response and resistance mechanisms. | Observed morphological changes in bacteria suggest a complex cellular response. nih.gov |

| Proteomics | Which specific nitroreductase enzymes are most effective at activating this compound? | Identification of key activating enzymes for pro-drug or antimicrobial strategies. | The mechanism of action for nitrofurans involves reductive activation by nitroreductases. nih.gov |

| Metabolomics | What are the metabolic byproducts when a microbial community degrades this compound? | Assessment of the formation of potentially more or less toxic transformation products in the environment. | Studies show degradation of nitrofurantoin by microbial cultures. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-Methyl-5-nitrofuran, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves nitration of 2-methylfuran derivatives under controlled acidic conditions. Key factors include temperature (optimized at 0–5°C to prevent over-nitration), stoichiometry of nitric acid, and reaction time. For example, a study using H₂SO₄/HNO₃ mixtures reported a 68% yield when the reaction was quenched at 2 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the nitro product from by-products like dinitro derivatives. Yields can drop to <40% if side reactions occur due to poor temperature control .

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from structural analogs?

- Methodological Answer :

- ¹H NMR : A singlet at δ 2.4 ppm (3H, CH₃ group) and aromatic protons at δ 7.2–7.8 ppm (furan ring) .

- IR : Strong absorption bands at 1520 cm⁻¹ (C-NO₂ asymmetric stretch) and 1340 cm⁻¹ (C-NO₂ symmetric stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 141 (C₅H₅NO₃⁺), with fragmentation patterns showing loss of NO₂ (m/z 95) .

Q. What is the known antibacterial mechanism of this compound, and how is its efficacy quantified in vitro?

- Methodological Answer : The nitro group undergoes enzymatic reduction in bacterial cells, generating reactive intermediates that damage DNA and inhibit enzymes like ribosome assembly proteins. Efficacy is tested via minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. MIC values range from 8–32 µg/mL, but variability exists due to bacterial efflux pump activity .

Advanced Research Questions

Q. How can contradictory data on this compound’s antibacterial efficacy across studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in:

- Strain-specific resistance : Use standardized strains (e.g., ATCC controls) and include efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .

- Solubility limitations : Employ dimethyl sulfoxide (DMSO) at ≤1% v/v to avoid solvent toxicity artifacts .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare MIC values across ≥3 independent replicates .

Q. What strategies optimize the regioselective synthesis of this compound to minimize isomer formation?

- Methodological Answer :

- Directed nitration : Use directing groups (e.g., acetyl protection at the 2-methyl position) to favor nitration at C5 .

- Catalytic systems : Lewis acids like FeCl₃ enhance regioselectivity (yield: 82% vs. 68% without catalyst) but require careful pH control .

- Computational modeling : DFT calculations predict electrophilic aromatic substitution preferences, guiding solvent choice (e.g., nitromethane vs. acetic acid) .

Q. How do structural modifications (e.g., substituent addition) affect the compound’s bioactivity and toxicity profile?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Adding electron-withdrawing groups (e.g., -Cl at C4) increases antibacterial potency (MIC: 4 µg/mL) but elevates cytotoxicity (IC₅₀: 12 µM in HEK293 cells).

- Toxicity assays : Compare LC₅₀ values in mammalian cell lines (e.g., HepG2) using MTT assays. Mitigate toxicity via prodrug strategies (e.g., esterification of the nitro group) .

Data Contradiction and Reproducibility

Q. Why do chromatographic retention times for this compound vary across studies, and how can this be standardized?

- Methodological Answer : Variations arise from:

- Column type : Reverse-phase C18 vs. polar silica columns alter retention times (e.g., 8.2 min vs. 12.5 min) .

- Mobile phase : Acetonitrile/water (70:30) vs. methanol/water (65:35) systems. Standardize using USP protocols with internal standards (e.g., 4-nitrophenol) .

Tables for Key Data

Table 1 : Comparison of Synthetic Yields Under Different Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| H₂SO₄/HNO₃, 0°C, 2 hr | 68 | 95 | |

| FeCl₃ catalysis, 25°C, 1 hr | 82 | 98 | |

| Acetic acid, 10°C, 3 hr | 56 | 89 |

Table 2 : Antibacterial Activity Against Common Pathogens

| Strain | MIC (µg/mL) | Efflux Pump Inhibitor Used? | Reference |

|---|---|---|---|

| E. coli ATCC 25922 | 16 | No | |

| S. aureus ATCC 29213 | 8 | Yes (PAβN) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.